Ethyl 4-[(2-oxoindolin-3-ylidene)amino]benzoate
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Overview
Description
ETHYL 4-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOATE is a complex organic compound with a molecular formula of C17H14N2O3 This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOATE typically involves the condensation of ethyl 4-aminobenzoate with an indole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors could also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
ETHYL 4-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
ETHYL 4-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-({[(3Z)-2-OXO-3-(4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETYL}AMINO)BENZOATE: This compound has a similar structure but includes a thiazolidinone moiety, which may confer different biological activities.
ETHYL 4-({[(3Z)-2-OXO-3-(4-OXO-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETYL}AMINO)BENZOATE: Another similar compound with a propyl group, which may affect its chemical reactivity and biological properties.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
ethyl 4-[(2-oxo-1H-indol-3-ylidene)amino]benzoate |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-17(21)11-7-9-12(10-8-11)18-15-13-5-3-4-6-14(13)19-16(15)20/h3-10H,2H2,1H3,(H,18,19,20) |
InChI Key |
RNDTZTWLCFIMFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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